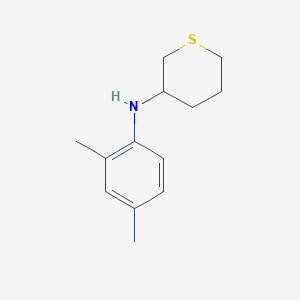

N-(2,4-dimethylphenyl)thian-3-amine

CAS No.:

Cat. No.: VC20392282

Molecular Formula: C13H19NS

Molecular Weight: 221.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NS |

|---|---|

| Molecular Weight | 221.36 g/mol |

| IUPAC Name | N-(2,4-dimethylphenyl)thian-3-amine |

| Standard InChI | InChI=1S/C13H19NS/c1-10-5-6-13(11(2)8-10)14-12-4-3-7-15-9-12/h5-6,8,12,14H,3-4,7,9H2,1-2H3 |

| Standard InChI Key | GRMWSSOROZDTRM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)NC2CCCSC2)C |

Introduction

N-(2,4-dimethylphenyl)thian-3-amine is a chemical compound characterized by its unique molecular structure, which includes a thian (a sulfur-containing heterocycle) moiety linked to a phenyl group with dimethyl substituents. The compound's molecular formula is C13H19NS, and it has a molecular weight of approximately 221.36 g/mol . Despite limited detailed research findings available from reliable sources, this compound shares structural similarities with other thian derivatives, which have been explored for their potential pharmacological properties.

Synthesis and Preparation

The synthesis of N-(2,4-dimethylphenyl)thian-3-amine typically involves multi-step organic reactions. While detailed synthesis protocols are not widely published, compounds with similar structures often require careful selection of reagents and conditions to achieve high purity and yield. Common reagents for such reactions might include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide or potassium carbonate for substitution reactions.

Comparison with Similar Compounds

N-(2,4-dimethylphenyl)thian-3-amine shares structural similarities with other compounds but differs in its substitution pattern on the phenyl ring. A comparison with similar compounds highlights its uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| N-(3,4-dimethylphenyl)thian-4-amine | Thiane | Different substitution pattern on the phenyl ring and position of amine group |

| N-(4-bromo-3-methylphenyl)thian-4-amine | Thiane | Presence of bromine atom, enhancing electrophilic character |

| N-(2,4-dimethylphenyl)formamide | Formamide | Lacks sulfur; different functional group |

Research Challenges and Future Directions

Detailed studies on N-(2,4-dimethylphenyl)thian-3-amine are necessary to elucidate its precise mechanisms of action and potential therapeutic benefits. Research should focus on its interactions with biological targets, such as enzymes or receptors, using techniques like docking simulations and binding affinity assessments. These investigations can provide insights into its efficacy as a drug candidate or its role in modulating biological pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume